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(4-Bromo-2-ethyl-phenyl)-acetonitrile
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Overview
Description
(4-Bromo-2-ethyl-phenyl)-acetonitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes
Several synthetic methods can be employed to produce (4-Bromo-2-ethyl-phenyl)-acetonitrile, including:
- Nitrilation of Aromatic Compounds : Utilizing brominated precursors and nitrating agents.
- Reactions Involving Brominated Aromatics : Employing nucleophilic substitution reactions where the bromine atom can be replaced by a nitrile group.
- One-Pot Synthesis : Combining multiple steps into a single reaction vessel to enhance yield and efficiency.
These methods allow for efficient production while maintaining high purity levels.
The biological activity of this compound has been explored using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These studies suggest that compounds with structural similarities may exhibit comparable biological activities, indicating potential therapeutic applications.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further pharmacological evaluation.
- Antimicrobial Properties : The compound's structure may allow it to interact with bacterial enzymes or receptors, potentially leading to antimicrobial effects.
Interaction Studies
High-throughput screening methods are often used to evaluate how this compound interacts with various biological targets. These studies are crucial for determining the compound's efficacy and safety profile in potential therapeutic contexts.
Case Studies on Interactions
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes linked to disease pathways.
- Receptor Binding : Investigations into receptor interactions reveal that this compound may bind effectively to certain targets involved in signaling pathways.
Properties
Molecular Formula |
C10H10BrN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-(4-bromo-2-ethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H10BrN/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7H,2,5H2,1H3 |
InChI Key |
XVYDPJFPEOMRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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